4,4,5,5-Tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane
Overview
Description
Synthesis Analysis
The synthesis of "4,4,5,5-Tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane" typically involves the rhodium-catalyzed hydroboration of allyl phenyl sulfone. The procedure results in a compound characterized by single crystal X-ray diffraction, indicating a precise arrangement of its molecular structure (Coombs et al., 2006).
Molecular Structure Analysis
This compound crystallizes in the monoclinic space group P21/c, with specific cell parameters revealing its detailed crystalline structure. No significant intramolecular or intermolecular interaction is observed with the Lewis acidic boron atom, highlighting its potential reactivity in chemical processes (Coombs et al., 2006).
Chemical Reactions and Properties
"4,4,5,5-Tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane" is involved in various chemical reactions, including Suzuki-Miyaura cross-coupling, due to its organoboron component. It acts as an allylating reagent for the preparation of homoallylic alcohols and amines, demonstrating its versatility in synthetic chemistry (Ramachandran & Gagare, 2010).
Physical Properties Analysis
The physical properties, such as boiling point and solubility, indicate its stability and compatibility with most organic solvents, making it a valuable reagent in organic synthesis. It is commercially available as a colorless clear liquid, stable to air and water, and causes eye, respiratory system, and skin irritation (Ramachandran & Gagare, 2010).
Chemical Properties Analysis
The chemical properties of "4,4,5,5-Tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane" are characterized by its reactivity in chemical synthesis, particularly in the formation of organoboronate esters. It reacts with a variety of alkenes under catalytic conditions to give air- and chromatography-stable organoboronate esters, showcasing its chemical versatility (Fritschi et al., 2008).
Scientific Research Applications
Double Nucleophilic Addition Reactions : Shimizu et al. (2010) conducted a study where 4,4,5,5-tetramethyl-1,3,2-dioxaborolane was used in a double nucleophilic addition reaction with ketene silyl acetals. This process resulted in the production of delta-hydroxyesters, demonstrating the compound's utility in synthetic organic chemistry (Shimizu, Kawanishi, Mizota, & Hachiya, 2010).
Synthesis of Biologically Active Derivatives : Büttner et al. (2007) reported the development of a new building block for synthesizing biologically active derivatives using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This study highlights its potential in creating silicon-based drugs and odorants (Büttner, Nätscher, Burschka, & Tacke, 2007).
Preparation of Homoallylic Alcohols and Amines : The compound is used as an allylating reagent for preparing homoallylic alcohols and amines, according to a report by Ramachandran and Gagare (2010) (Ramachandran & Gagare, 2010).
Inhibition of Serine Proteases : Spencer et al. (2002) synthesized derivatives of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane and evaluated their inhibitory activity against serine proteases like thrombin (Spencer, Burd, Goodwin, Mérette, Scully, Adatia, & Deadman, 2002).
Synthesis of Boron Containing Stilbene Derivatives : Das et al. (2015) synthesized a series of boron-containing stilbene derivatives using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. These derivatives have potential applications in LCD technology and as therapeutic agents for neurodegenerative diseases (Das, Mahalingam, Das, Hosmane, & Evans, 2015).
Continuous Flow Synthesis : Fandrick et al. (2012) described a continuous-flow process for synthesizing 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, demonstrating its scalability for industrial applications (Fandrick, Roschangar, Kim, Hahm, Cha, Kim, Yoo, Kim, Reeves, Song, Tan, Qu, Haddad, Shen, Grinberg, Lee, Yee, & Senanayake, 2012).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include wearing protective gloves, eye protection, and face protection (P280), and washing with plenty of water if it comes into contact with skin (P302 + P352) .
properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(2-methylphenyl)-1,3,2-dioxaborolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO2/c1-10-8-6-7-9-11(10)14-15-12(2,3)13(4,5)16-14/h6-9H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFSJKMRPYGNHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443748 | |
Record name | 4,4,5,5-Tetramethyl-2-(2-methylphenyl)-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70443748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane | |
CAS RN |
195062-59-0 | |
Record name | 4,4,5,5-Tetramethyl-2-o-tolyl-1,3,2-dioxaborolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=195062-59-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4,5,5-Tetramethyl-2-(2-methylphenyl)-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70443748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-tolylboronic acid pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.